Fibrostatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fibrostatin A is a naturally occurring compound isolated from the culture media of the bacterium Streptomyces catenulae. It belongs to the class of 1,4-naphthoquinones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential antifibrotic and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fibrostatin A involves the condensation of 5-hydroxy-3-hydroxymethyl-2,7-dimethoxy-1,4-naphthoquinone with N-acetyl-L-cysteine and paraformaldehyde in the presence of acetic acid as a catalyst. This reaction is typically carried out in 1,4-dioxane .
Industrial Production Methods
Streptomyces catenulae to maximize the yield of the compound. This would likely include controlling factors such as nutrient availability, pH, temperature, and aeration.
Chemical Reactions Analysis
Types of Reactions
Fibrostatin A undergoes several types of chemical reactions, including:
Oxidation: The quinone structure of this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups on the naphthoquinone ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities.
Scientific Research Applications
Mechanism of Action
Fibrostatin A exerts its effects primarily by inhibiting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion properties and gain migratory and invasive characteristics, becoming mesenchymal cells. This process is crucial in cancer metastasis and fibrosis. This compound targets the extracellular GPBP kinase, which regulates the assembly of a collagen IV network that stabilizes the mesenchymal phenotype .
Comparison with Similar Compounds
Fibrostatin A is part of a family of compounds known as fibrostatins, which include Fibrostatins B, C, D, E, and F. These compounds share a similar 1,4-naphthoquinone core but differ in their substituent groups. For example:
Fibrostatin B: Contains methoxy and methyl groups.
Fibrostatin C: Contains methoxy and hydroxyl groups.
Fibrostatin D: Contains methoxy and hydroxymethyl groups.
This compound is unique due to its specific combination of substituents, which confer distinct biological activities compared to its analogs.
Properties
CAS No. |
91776-42-0 |
---|---|
Molecular Formula |
C18H19NO7S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(1-hydroxy-3-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO7S/c1-8-4-13(21)10-5-14(26-3)11(17(23)15(10)16(8)22)6-27-7-12(18(24)25)19-9(2)20/h4-5,12,23H,6-7H2,1-3H3,(H,19,20)(H,24,25)/t12-/m0/s1 |
InChI Key |
FDDCAZRCTMQKHP-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)OC |
Canonical SMILES |
CC1=CC(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.